

Spectral Analysis of 1-Bromo-4-fluoro-2-nitrobenzene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1-Bromo-4-fluoro-2-nitrobenzene**

Cat. No.: **B1271562**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **1-Bromo-4-fluoro-2-nitrobenzene**, a key intermediate in various synthetic applications. The document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Summary of Spectral Data

The following tables summarize the key spectral data obtained for **1-Bromo-4-fluoro-2-nitrobenzene**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
7.95	dd	8.8, 5.2	H-6
7.45	ddd	8.8, 4.0, 2.8	H-5
7.20	dd	8.8, 2.8	H-3

Note: Solvent and frequency were not specified in the source data.

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm	Assignment
162.5 (d, J = 254 Hz)	C-4
141.0	C-2
131.5 (d, J = 9 Hz)	C-6
122.0 (d, J = 24 Hz)	C-5
116.5 (d, J = 27 Hz)	C-3
110.0 (d, J = 4 Hz)	C-1

Note: Solvent and frequency were not specified in the source data.

Infrared (IR) Spectroscopy

Wavenumber (cm^{-1})	Intensity	Assignment
3100	Weak	Aromatic C-H Stretch
1520	Strong	Asymmetric NO_2 Stretch
1340	Strong	Symmetric NO_2 Stretch
1250	Strong	C-F Stretch
880	Strong	C-H Out-of-plane Bend
740	Strong	C-Br Stretch

Mass Spectrometry (MS)

m/z	Relative Intensity (%)	Assignment
219/221	100	[M] ⁺ (Molecular Ion)
173/175	Moderate	[M-NO ₂] ⁺
127	Moderate	[M-Br-NO] ⁺
94	Moderate	[C ₆ H ₃ F] ⁺

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectral data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy Protocol

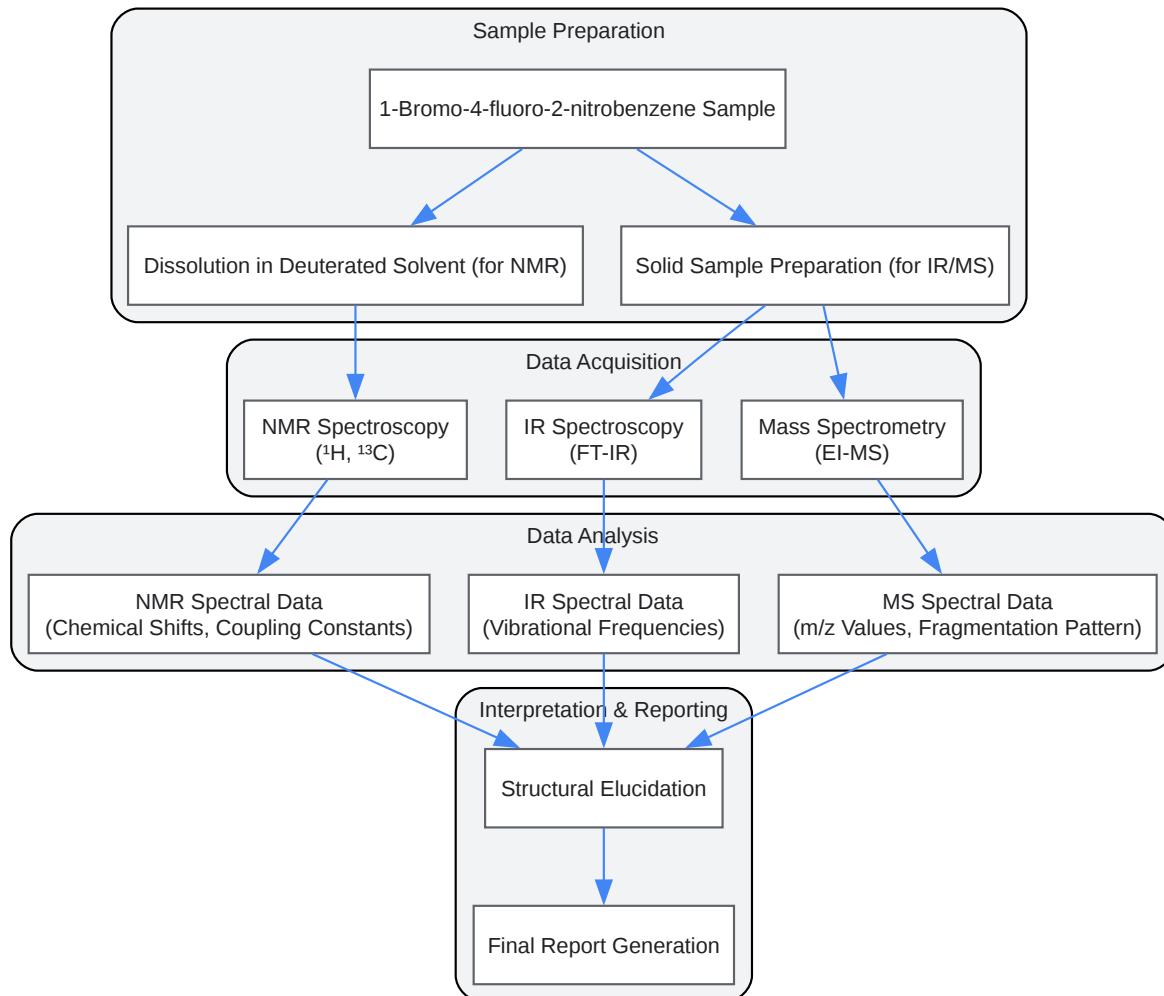
A sample of **1-Bromo-4-fluoro-2-nitrobenzene** (approximately 10-20 mg for ¹H NMR and 50-100 mg for ¹³C NMR) was dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a 5 mm NMR tube. The spectra were recorded on a Bruker Avance spectrometer operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. For ¹H NMR, the data was acquired with a spectral width of 16 ppm, an acquisition time of 2 seconds, and a relaxation delay of 1 second. For ¹³C NMR, a spectral width of 250 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds were used, with broadband proton decoupling.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy Protocol

The IR spectrum was obtained using a Bruker Tensor 27 FT-IR spectrometer equipped with a diamond ATR accessory.^[1] A small amount of solid **1-Bromo-4-fluoro-2-nitrobenzene** was placed directly onto the ATR crystal. The spectrum was recorded in the range of 4000-400 cm⁻¹ by co-adding 32 scans with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal was recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)


Electron Ionization Mass Spectrometry (EI-MS) Protocol

The mass spectrum was acquired using a mass spectrometer with an electron ionization (EI) source. The sample was introduced via a direct insertion probe. The ion source temperature was maintained at 200°C, and the electron energy was set to 70 eV. The mass analyzer was scanned over a mass-to-charge (m/z) range of 50-300 amu.

Visualizations

Spectral Analysis Workflow

The following diagram illustrates the general workflow for the spectral analysis of a chemical compound like **1-Bromo-4-fluoro-2-nitrobenzene**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Bromo-4-fluoro-2-nitrobenzene | C6H3BrFNO2 | CID 2773383 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectral Analysis of 1-Bromo-4-fluoro-2-nitrobenzene: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1271562#1-bromo-4-fluoro-2-nitrobenzene-spectral-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com